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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-imidazole

Cat. No.: B1301240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Iodo-1-methyl-1H-
imidazole as a versatile reagent for the synthesis of functionalized molecules. The imidazole

scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of

pharmacologically active compounds. The presence of an iodine atom at the C5-position offers

a reactive handle for various cross-coupling reactions, enabling the facile generation of diverse

molecular libraries for drug discovery programs.

Overview of Synthetic Utility
5-Iodo-1-methyl-1H-imidazole is a key building block for introducing the 1-methylimidazol-5-yl

moiety into organic molecules. This is particularly valuable in medicinal chemistry, where this

group can act as a bioisostere, a hydrogen bond acceptor, or a coordinating ligand for metal

centers in metalloenzymes. The carbon-iodine bond is readily activated by transition metal

catalysts, making it an excellent substrate for forming new carbon-carbon and carbon-

heteroatom bonds.

Key applications include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck

couplings are powerful methods for creating C-C bonds, allowing for the introduction of aryl,
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heteroaryl, and vinyl substituents.

Synthesis of Bioactive Molecules: The 1-methylimidazole core is found in numerous

compounds with a range of biological activities, including as kinase inhibitors and G-protein

coupled receptor (GPCR) ligands.[1][2][3]

Natural Product Synthesis: This reagent has been utilized in the total synthesis of marine

alkaloids, such as xestomanzamine A.[4]

Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on

the specific substrate and desired product. The protocols for cross-coupling reactions are

adapted from established procedures for the closely related 4-iodo-1H-imidazole and are

expected to be applicable to 5-Iodo-1-methyl-1H-imidazole.[5][6][7]

Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the C5 position of the imidazole

and various aryl or heteroaryl boronic acids.

Reaction Scheme:

Materials:

5-Iodo-1-methyl-1H-imidazole

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

To a reaction vessel, add 5-Iodo-1-methyl-1H-imidazole (1.0 eq.), the corresponding

boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent mixture and the palladium catalyst (0.02-0.05 eq.).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the solution under reduced pressure and purify the residue by flash column

chromatography.

Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between 5-Iodo-1-methyl-
1H-imidazole and a terminal alkyne.

Reaction Scheme:

Materials:

5-Iodo-1-methyl-1H-imidazole

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) cocatalyst (e.g., CuI)

Base (e.g., Et₃N, DIPEA)

Solvent (e.g., THF, DMF)

Procedure:
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To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.)

and the copper(I) cocatalyst (0.02-0.10 eq.).

Add the solvent, followed by 5-Iodo-1-methyl-1H-imidazole (1.0 eq.), the terminal alkyne

(1.1-1.5 eq.), and the base (2.0-3.0 eq.).

Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

Once the reaction is complete, filter the mixture through a pad of celite and wash with an

organic solvent.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography.

Heck Coupling
The Heck reaction allows for the formation of a C-C bond between 5-Iodo-1-methyl-1H-
imidazole and an alkene.

Reaction Scheme:

Materials:

5-Iodo-1-methyl-1H-imidazole

Alkene (e.g., acrylate, styrene)

Palladium catalyst (e.g., Pd(OAc)₂)

Phosphine ligand (e.g., P(o-tolyl)₃)

Base (e.g., Et₃N, Na₂CO₃)

Solvent (e.g., DMF, acetonitrile)

Procedure:

In a Schlenk tube under an inert atmosphere, dissolve 5-Iodo-1-methyl-1H-imidazole (1.0

eq.) in the solvent.
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Add the alkene (1.5 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the

phosphine ligand (0.10 eq.).

Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

After cooling to room temperature, dilute the mixture with an organic solvent and wash with

water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of

iodo-imidazoles, which can be used as a reference for optimizing reactions with 5-Iodo-1-
methyl-1H-imidazole.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₂CO₃

Dioxane/

H₂O
100 6 85-95

2

4-

Methoxy

phenylbo

ronic acid

Pd(OAc)₂

(3) /

SPhos

(6)

Cs₂CO₃
Toluene/

H₂O
90 8 80-90

3

3-

Pyridylbo

ronic acid

PdCl₂(dp

pf) (4)
K₃PO₄ DME 85 12 75-85

4

2-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (5)
Na₂CO₃

DMF/H₂

O
100 6 70-80
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Data adapted from analogous reactions with 4-iodo-1H-imidazole and may require

optimization.[5][6]

Table 2: Representative Sonogashira Coupling Conditions and Yields

Entry Alkyne
Cataly
st
(mol%)

Cocata
lyst
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(2)

CuI (4) Et₃N THF RT 4 90-98

2
1-

Hexyne

Pd(PPh

₃)₂Cl₂

(3)

CuI (5) DIPEA DMF 50 6 85-95

3

Trimeth

ylsilylac

etylene

Pd(PPh

₃)₄ (5)
CuI (10) Et₃N

Acetonit

rile
60 3 80-90

4

Proparg

yl

alcohol

PdCl₂(d

ppf) (4)
CuI (8)

Piperidi

ne
Toluene RT 8 75-85

Data adapted from analogous reactions and may require optimization.[8]

Table 3: Representative Heck Coupling Conditions and Yields
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Entry Alkene
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Methyl

acrylate

Pd(OAc

)₂ (5)

P(o-

tolyl)₃

(10)

Et₃N
Acetonit

rile
100 16 75-85

2 Styrene
Pd(OAc

)₂ (5)

PPh₃

(10)
Na₂CO₃ DMF 120 24 70-80

3
n-Butyl

acrylate

PdCl₂(P

Ph₃)₂

(3)

None K₂CO₃ DMA 110 18 80-90

4
Acryloni

trile

Pd(OAc

)₂ (5)

P(o-

tolyl)₃

(10)

Et₃N
Acetonit

rile
100 16 60-70

Data adapted from analogous reactions with N-protected 4-iodo-1H-imidazole and may require

optimization.[7]

Mandatory Visualizations
Signaling Pathways
Derivatives of 5-Iodo-1-methyl-1H-imidazole can be explored as potential inhibitors of

kinases, such as p38 MAPK, which is implicated in inflammatory responses.
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(e.g., MK2, Transcription Factors)
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Imidazole-based
Inhibitor

Click to download full resolution via product page

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole-based compounds.

Functionalized imidazoles can serve as ligands for GPCRs, modulating their activity in various

cellular processes.
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Caption: Modulation of GPCR signaling by an imidazole-based ligand.

Experimental Workflows

Step 1: Reaction Setup
Add 5-Iodo-1-methyl-1H-imidazole,

boronic acid, base, and solvent to vessel.
Evacuate and backfill with inert gas.

Step 2: Catalyst Addition Add palladium catalyst. Step 3: Reaction Heat mixture to 80-100 °C for 4-12 h. Step 4: Work-up Cool, dilute with organic solvent,
wash with water and brine, and dry. Step 5: Purification Concentrate and purify by

column chromatography. Product

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1301240?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301240?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step 1: Catalyst Preparation Add Pd catalyst and CuI cocatalyst
to vessel under inert atmosphere. Step 2: Reagent Addition Add solvent, 5-Iodo-1-methyl-1H-imidazole,

terminal alkyne, and base. Step 3: Reaction Stir at RT to 60 °C for 2-8 h. Step 4: Work-up Filter through celite and
concentrate the filtrate. Step 5: Purification Purify by column chromatography. Product

Click to download full resolution via product page

Caption: Experimental workflow for the Sonogashira coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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